molecular formula C14H13BrCl3NO B2748097 {[2-Bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride CAS No. 2089255-45-6

{[2-Bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride

Cat. No.: B2748097
CAS No.: 2089255-45-6
M. Wt: 397.52
InChI Key: KKLYRNCBDQDDKO-UHFFFAOYSA-N
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Description

{[2-Bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-Bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride typically involves multiple steps, starting with the preparation of the core phenyl structure. The process generally includes:

    Halogenation: Introduction of bromine and chlorine atoms into the phenyl ring through electrophilic aromatic substitution reactions.

    Ether Formation: Formation of the phenoxy group by reacting the halogenated phenyl compound with a suitable phenol derivative under basic conditions.

    Amination: Introduction of the amine group through nucleophilic substitution, often using methylamine.

    Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This might include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Rigorous testing to ensure the compound meets specified standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

{[2-Bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can remove halogen atoms or reduce other functional groups within the molecule.

    Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Dehalogenated compounds or amine derivatives.

    Substitution: Compounds with different functional groups replacing the halogens.

Scientific Research Applications

{[2-Bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs, particularly those targeting specific receptors or enzymes.

    Pharmacology: Study of its effects on biological systems, including its interaction with cellular receptors and enzymes.

    Materials Science: Exploration of its properties for use in creating new materials with specific chemical or physical characteristics.

    Biology: Investigation of its biological activity and potential as a tool for studying cellular processes.

Mechanism of Action

The mechanism by which {[2-Bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the phenoxy group can influence its binding affinity and specificity. The compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • {[2-Bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}amine hydrochloride
  • {[2-Bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride
  • {[2-Bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}(propyl)amine hydrochloride

Uniqueness

{[2-Bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-[2-bromo-4-(3,4-dichlorophenoxy)phenyl]-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrCl2NO.ClH/c1-18-8-9-2-3-10(6-12(9)15)19-11-4-5-13(16)14(17)7-11;/h2-7,18H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLYRNCBDQDDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=C(C=C1)OC2=CC(=C(C=C2)Cl)Cl)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrCl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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